molecular formula C7H8O3 B14709187 3-Oxabicyclo[4.2.0]octane-2,4-dione CAS No. 22046-99-7

3-Oxabicyclo[4.2.0]octane-2,4-dione

Cat. No.: B14709187
CAS No.: 22046-99-7
M. Wt: 140.14 g/mol
InChI Key: XFUUUBHXYWGEEI-UHFFFAOYSA-N
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Description

3-Oxabicyclo[420]octane-2,4-dione is a bicyclic compound with a unique structure that includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Oxabicyclo[4.2.0]octane-2,4-dione can be achieved through several synthetic routes. One common method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions typically include the use of a flexible NHC-based pincer ligand, which interconverts between coordination modes to fulfill the mechanistic demands of the transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of tandem catalysis and efficient synthetic procedures are likely to be employed to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[4.2.0]octane-2,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as tempo oxoammonium tetrafluoroborate and reducing agents like zinc bromide . The reaction conditions often involve specific temperature and solvent requirements to achieve the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the bicyclic framework.

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[4.2.0]octane-2,4-dione involves its interaction with molecular targets through its reactive sites. The compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The pathways involved in these reactions are influenced by the compound’s bicyclic framework and the presence of the oxygen atom within the ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxabicyclo[42

Properties

CAS No.

22046-99-7

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

3-oxabicyclo[4.2.0]octane-2,4-dione

InChI

InChI=1S/C7H8O3/c8-6-3-4-1-2-5(4)7(9)10-6/h4-5H,1-3H2

InChI Key

XFUUUBHXYWGEEI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CC(=O)OC2=O

Origin of Product

United States

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